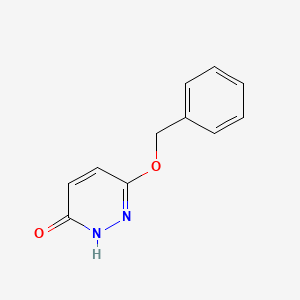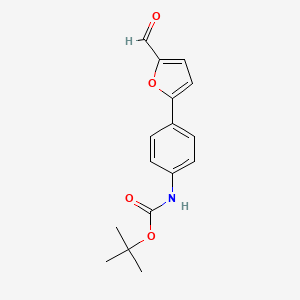![molecular formula C7H11NO2 B11769484 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B11769484.png)
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[320]heptane-6-carboxylic acid is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid typically involves a [2+2] photocycloaddition reaction. This process uses maleic anhydride and N-protected 3-pyrroline as starting materials. The reaction is sensitized and occurs under specific light conditions to form the bicyclic structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the photocycloaddition reaction to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, often reducing double bonds or other reactive sites.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecular structures.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Due to its structural similarity to certain biologically active molecules, it is investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: This compound shares a similar bicyclic structure but with a different ring size and nitrogen positioning.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another related compound with a different ring configuration and substitution pattern.
Uniqueness: 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid is unique due to its specific ring structure and the position of the nitrogen atom. This configuration can impart distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-azabicyclo[3.2.0]heptane-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-1-4-2-8-3-6(4)5/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
NHZNEHGHXVHYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B11769455.png)
![4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11769464.png)






